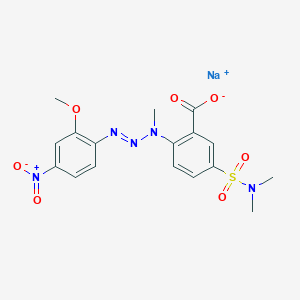
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a dimethylamino sulphonyl group and a methoxy-nitrophenyl-methyltriazenyl moiety, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the dimethylamino sulphonyl group through sulphonation reactions. The methoxy-nitrophenyl-methyltriazenyl moiety is then attached via diazotization and coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85098-85-7 |
|---|---|
Fórmula molecular |
C17H18N5NaO7S |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
sodium;5-(dimethylsulfamoyl)-2-[[(2-methoxy-4-nitrophenyl)diazenyl]-methylamino]benzoate |
InChI |
InChI=1S/C17H19N5O7S.Na/c1-20(2)30(27,28)12-6-8-15(13(10-12)17(23)24)21(3)19-18-14-7-5-11(22(25)26)9-16(14)29-4;/h5-10H,1-4H3,(H,23,24);/q;+1/p-1 |
Clave InChI |
FGMODQHQCBPHNW-UHFFFAOYSA-M |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N(C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


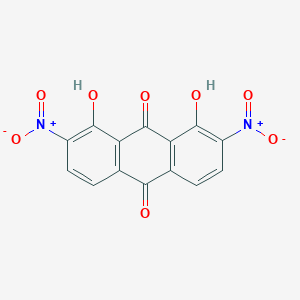
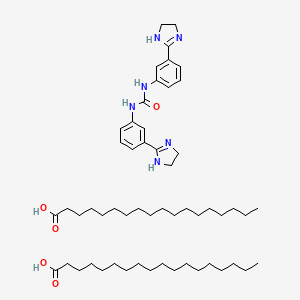

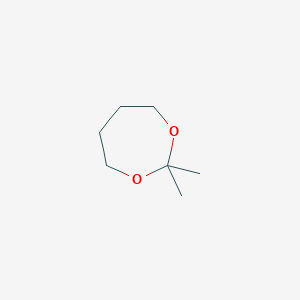

![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
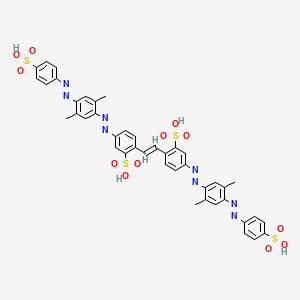
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12706414.png)
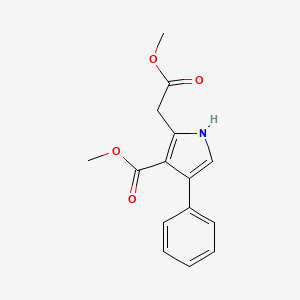

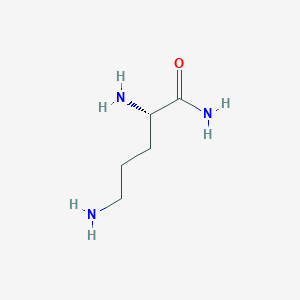
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
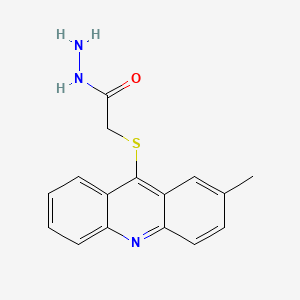
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
